molecular formula C11H11BrIN3O B569404 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-91-1

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B569404
CAS No.: 1416713-91-1
M. Wt: 408.037
InChI Key: DGCHNGCFSBVHHL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a versatile chemical intermediate primarily used in pharmaceutical research and development. Its core value lies in its application as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors . The 1-(tetrahydro-2H-pyran-2-yl) (THP) group serves as a protecting group for the pyrazole nitrogen, enhancing the compound's stability and solubility during synthetic transformations and allowing for selective functionalization at a later stage . The presence of two different halogens, bromine and iodine, at the 3- and 5-positions of the pyrazolopyridine core enables sequential and selective metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to systematically introduce a wide range of aromatic, heterocyclic, and other functional groups to create diverse compound libraries for structure-activity relationship (SAR) studies . The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its close structural resemblance to purine bases, allowing it to mimic adenosine and interact with the ATP-binding sites of various kinases . Consequently, this intermediate is commonly employed in the preparation of potential therapeutic agents targeting cancers and other diseases . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCHNGCFSBVHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Knoevenagel Condensation : Arylglyoxals and pyrazol-5-amine form an α,β-unsaturated ketone intermediate.

  • Michael Addition : The enamine attacks the ketone, followed by tautomerization.

  • Double Cyclization : Intramolecular nucleophilic attack yields the tricyclic pyrazolo[3,4-b]pyridine.

Conditions :

  • Solvent: Ethanol or acetonitrile

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 80–100°C, 12–24 hours

  • Yield: 61–82%.

Halogenation Steps

Regioselective halogenation is critical for introducing bromine and iodine at the 5- and 3-positions, respectively.

Bromination

Bromine is introduced via electrophilic aromatic substitution (EAS) directed by the pyridine nitrogen:

  • Reagents : Bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃).

  • Conditions : 0–25°C, 2–6 hours.

  • Yield : 75–90%.

Iodination

Iodination follows bromination due to iodine’s lower reactivity:

  • Reagents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) with BF₃·OEt₂.

  • Conditions : −20°C to 25°C, 4–8 hours.

  • Yield : 65–80%.

Key Challenge : Competing dihalogenation is mitigated by stoichiometric control and low-temperature conditions.

Protection/Deprotection of Functional Groups

The THP group protects the pyrazole nitrogen during halogenation to prevent side reactions:

THP Protection

  • Reagents : 3,4-Dihydro-2H-pyran (DHP) and catalytic p-TSA.

  • Conditions : Dichloromethane, 25°C, 2 hours.

  • Yield : >95%.

Deprotection (if required)

  • Reagents : Hydrochloric acid (HCl) in methanol.

  • Conditions : 25°C, 1 hour.

Industrial-Scale Synthesis Considerations

Large-scale production optimizes cost and purity:

ParameterAcademic MethodIndustrial Method
Catalyst PTSAHeterogeneous acid resins
Solvent EthanolToluene
Purification Column chromatographyRecrystallization (MeOH)
Yield 61–82%70–85%

Industrial routes replace column chromatography with crystallization, reducing solvent waste.

Reaction Optimization and Catalysis

Solvent Screening

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.

  • Toluene balances reactivity and ease of solvent removal.

Catalytic Systems

  • Lewis acids (ZnCl₂, FeCl₃) enhance halogenation regioselectivity.

  • Microwave-assisted synthesis reduces reaction times by 50%.

Purification and Characterization

Purification Methods

  • Recrystallization : Methanol/water mixtures yield >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale purification.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 5.45 (dd, 1H, THP-H), 3.95–3.50 (m, 2H, THP-O).

  • HRMS : m/z 408.03 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Four-Component One-pot, high atom economyRequires strict stoichiometry
Stepwise Halogenation High regioselectivityMultiple purification steps
Industrial Crystallization Scalable, low costLower purity (95–98%)

Chemical Reactions Analysis

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with pyrazolo[3,4-b]pyridines:

1. Anticancer Activity

  • Compounds within this class have been identified as potential inhibitors of various kinases involved in cancer progression. For instance, studies indicate that modifications at specific positions can enhance their efficacy against tumor cells .

2. Antibacterial Properties

  • Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents (like bromine and iodine) appears to enhance this activity, making these compounds promising candidates for antibiotic development .

3. Anti-inflammatory Effects

  • Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Applications

A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit specific kinases involved in cancer signaling pathways. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential.

Case Study 2: Antibacterial Activity

In a comprehensive evaluation of antibacterial properties, a derivative of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine was tested against multiple bacterial strains. Results indicated a notable zone of inhibition compared to standard antibiotics, suggesting its viability as a new antibacterial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of kinase activity
AntibacterialSignificant inhibition zones
Anti-inflammatoryReduction in inflammation markers

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Molecular Weight : 408.033 g/mol
  • CAS Number : 1416713-91-1
  • Structure : Features a pyrazolo[3,4-b]pyridine core with bromo (C5), iodo (C3), and tetrahydro-2H-pyran-2-yl (THP) protecting group (N1) substituents.

Synthesis : Derived from bromination and iodination of pyrazolo[3,4-b]pyridine precursors, with the THP group introduced to stabilize the molecule during reactions .

Applications : Serves as a key intermediate in medicinal chemistry, particularly in developing kinase inhibitors and antiproliferative agents .

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Br (C5), I (C3), THP (N1) C₁₁H₁₁BrIN₃O 408.033 Medical intermediate; potential kinase inhibitor
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (C3), Cl (C5), THP (N1) C₁₁H₁₁BrClN₃O 316.58 Lower molar mass; altered electronic properties
4-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (C4), I (C3), THP (N1) C₁₁H₁₁BrIN₃O 408.03 Positional isomer; steric/electronic differences
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester (L2) Br (C5), COOCH₃ (C3) C₉H₇BrN₂O₂ 271.07 Anticancer agent precursor; lacks THP group

Key Observations :

  • Halogen Effects : Iodo substituents (e.g., in the target compound) enhance polarizability and binding affinity compared to chloro analogs .
  • Positional Isomerism : Bromo at C4 (vs. C5) alters steric interactions, impacting molecular recognition in biological targets .
  • Protecting Groups : The THP group improves stability during synthesis but may require deprotection for final drug candidates .

Ring System Variations

Compound Name Core Structure Substituents Applications
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Br (C5), I (C3), THP (N1) Similar medical intermediate uses
5-Bromo-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5), boronic ester (C3) Suzuki coupling precursor

Key Observations :

  • Pyridine Ring Position: Pyrazolo[3,4-b] vs.
  • Boronic Esters : Enable cross-coupling reactions, unlike halogenated analogs .

Key Observations :

  • Iodine’s Role : Enhances hydrophobic interactions in enzyme binding compared to smaller halogens .
  • L3’s Superior Potency : Methoxymethyl-benzimidazole substituent increases cellular uptake and target affinity .

Physicochemical Properties

Property Target Compound 3-Bromo-5-chloro-THP Analog L3
Molecular Weight 408.03 316.58 ~450 (estimated)
Density N/A 1.83 g/cm³ N/A
Boiling Point N/A 432.5°C N/A
Solubility Low (non-polar groups) Moderate (Cl substituent) Low (bulky benzimidazole)

Key Observations :

  • Higher halogen atomic weight (I > Br > Cl) correlates with increased molecular weight and reduced solubility .

Biological Activity

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, identified by its CAS number 1416713-91-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrIN3OC_{11}H_{11}BrIN_3O with a molecular weight of 408.03 g/mol. The compound features a unique combination of halogenated groups and a tetrahydropyran ring, contributing to its distinct chemical and biological properties.

Structural Formula

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL, indicating significant potency against these pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer properties as well. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 value of 19.70 ± 0.89 μM for a related pyrazolo compound against cancer cells, suggesting that structural modifications can enhance biological efficacy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cellular signaling pathways. These interactions may induce conformational changes in target proteins, affecting functions such as cell proliferation and apoptosis .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus3.9 μg/mL
AnticancerVarious cancer cell lines19.70 ± 0.89 μM
Enzyme InhibitionGlucosidaseNot specified

Study 1: Antimicrobial Efficacy

In a study conducted by Mali et al. (2021), derivatives of pyrazolo compounds were synthesized through multicomponent reactions and tested against five strains of bacteria and fungi. The results indicated that several compounds exhibited effective antimicrobial properties with notable selectivity against Gram-positive bacteria.

Study 2: Anticancer Activity

A comprehensive evaluation by Pradeep et al. (2019) focused on the anticancer potential of pyrazolo derivatives. The study revealed that certain compounds not only inhibited cancer cell growth but also induced apoptosis through the activation of specific signaling pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has yet to be thoroughly characterized; however, preliminary data suggest that factors such as chemical structure and route of administration significantly influence its bioavailability and therapeutic efficacy .

Safety Profile

The safety profile indicates moderate toxicity in preliminary studies; however, further investigations are required to establish comprehensive toxicity data across various biological systems.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : Synthesis optimization requires precise control of halogenation steps (bromination/iodination) and protection/deprotection of the tetrahydro-2H-pyran (THP) group. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for cyclization and coupling steps .
  • Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos facilitate cross-coupling reactions, while Brønsted acids (e.g., p-toluenesulfonic acid) aid in THP-group installation .
  • Temperature : Reflux conditions (100–110°C) are critical for high-yield halogenation and cyclization .
    • Validation : Monitor reaction progress via TLC and LC-MS to minimize side products like dehalogenated by-products .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., THP-group protons at δ 3.5–4.5 ppm; pyrazole ring protons at δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 409.89 for C₁₁H₁₀BrIN₃O) .
  • X-ray crystallography : Use SHELX programs for structure refinement. Heavy atoms (Br, I) require high-resolution data (≤1.0 Å) to resolve electron density ambiguities. Anomalous scattering from iodine aids phasing .

Advanced Research Questions

Q. What crystallographic challenges arise from the dual halogen (Br/I) substitution, and how can they be addressed?

  • Methodological Answer :

  • Challenges : Heavy atoms cause absorption errors and anisotropic displacement parameters, complicating refinement. Iodine’s strong scattering may obscure lighter atoms (e.g., C, N) .
  • Solutions :
  • Use synchrotron radiation for high-flux data collection.
  • Apply TWINABS in SHELX for correcting absorption and handling twinned crystals .
  • Refine halogen positions with restrained isotropic displacement parameters (ISOR) to mitigate thermal motion artifacts .

Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with halogen-binding pockets (e.g., ATP-binding sites) due to Br/I’s electrophilic nature .
  • Docking Workflow :

Prepare the ligand (AMBER/GAFF force fields) and receptor (PDB structure).

Use AutoDock Vina or Schrödinger Glide with halogen-bonding scoring terms.

Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

  • Experimental Cross-Validation : Perform SPR or ITC assays to quantify binding affinities and compare with computational predictions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Triangulation :
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to confirm target specificity .
  • Structural Analog Comparison : Compare activity with analogs lacking Br/I or THP groups to isolate pharmacophore contributions .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% in assays) .

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